![molecular formula C14H10BrN3 B12517129 N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline CAS No. 819858-09-8](/img/structure/B12517129.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2H-Bencimidazol-2-ilideno)metil]-3-bromoanilina es un compuesto que presenta un núcleo de benzimidazol, que es un compuesto orgánico aromático heterocíclico. Los derivados de benzimidazol son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(2H-Bencimidazol-2-ilideno)metil]-3-bromoanilina típicamente implica la condensación de o-fenilendiamina con un aldehído adecuado, seguido de bromación. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácido acético . El proceso se puede resumir de la siguiente manera:
Reacción de Condensación: La o-fenilendiamina reacciona con un aldehído para formar el núcleo de benzimidazol.
Bromación: El derivado de benzimidazol se broma entonces utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas.
Métodos de Producción Industrial
La producción industrial de derivados de benzimidazol, incluido N-[(2H-Bencimidazol-2-ilideno)metil]-3-bromoanilina, a menudo implica procesos de flujo continuo o por lotes a gran escala. Estos métodos garantizan un alto rendimiento y pureza del producto final. El uso de reactores automatizados y el control preciso de los parámetros de reacción son comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(2H-Bencimidazol-2-ilideno)metil]-3-bromoanilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos de benzimidazol correspondientes.
Reducción: Las reacciones de reducción pueden convertir el átomo de bromo en un átomo de hidrógeno, formando un producto desbromado.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Óxidos de benzimidazol.
Reducción: Derivados de benzimidazol desbromados.
Sustitución: Diversos derivados de benzimidazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[(2H-Bencimidazol-2-ilideno)metil]-3-bromoanilina tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de N-[(2H-Bencimidazol-2-ilideno)metil]-3-bromoanilina implica su interacción con varios objetivos moleculares. El núcleo de benzimidazol puede unirse a enzimas y receptores, inhibiendo su actividad. Este compuesto también puede interferir con la síntesis y reparación del ADN, lo que lleva a sus propiedades antimicrobianas y anticancerígenas . El átomo de bromo mejora su reactividad, permitiéndole formar enlaces covalentes con moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Bencimidazol: El compuesto original con una estructura más simple y actividades biológicas similares.
N-[(2H-Bencimidazol-2-ilideno)metil]anilina: Carece del átomo de bromo, lo que resulta en diferente reactividad y aplicaciones.
Complejos de plata de benzimidazol-2-ilideno: Conocidos por sus propiedades antimicrobianas.
Unicidad
N-[(2H-Bencimidazol-2-ilideno)metil]-3-bromoanilina es único debido a la presencia tanto del núcleo de benzimidazol como del átomo de bromo. Esta combinación mejora su reactividad química y amplía su gama de aplicaciones en diversos campos .
Propiedades
Número CAS |
819858-09-8 |
|---|---|
Fórmula molecular |
C14H10BrN3 |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)-N-(3-bromophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18) |
Clave InChI |
YGLBGJNCGNHUJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


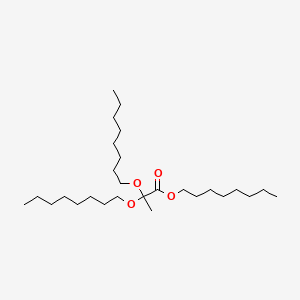
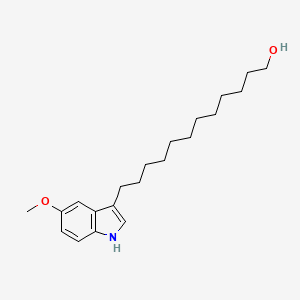

boranyl](/img/structure/B12517058.png)
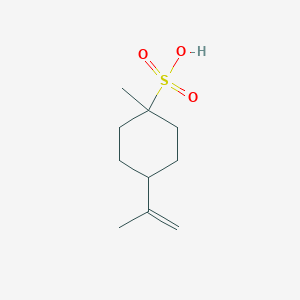
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
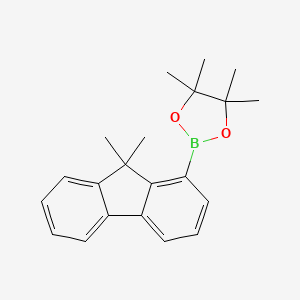
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
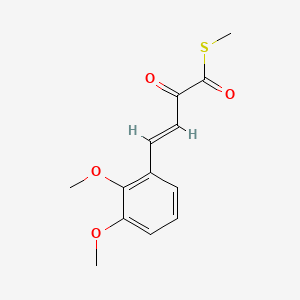
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)

